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Compound of Interest

Compound Name: Diethyl 5-formylisophthalate

CAS No.: 208450-84-4

Cat. No.: B3325204

Get Quote

Executive Summary
Diethyl 5-formylisophthalate (CAS: 208450-84-4) functions primarily as a bifunctional linker

where the geometry of the isophthalate core directs structural topology, while the 5-formyl

group remains available for post-synthetic modification (e.g., Schiff base formation).

Accurate characterization is vital because the formyl group is reactive and prone to oxidation

(to carboxylic acid) or reduction (to alcohol) during storage or synthesis. This guide delineates

the specific NMR and IR markers required to validate structural integrity and purity.

Structural & Spectral Analysis[1]
Chemical Structure & Symmetry
The molecule possesses

symmetry (assuming free rotation of the ethyl groups). This symmetry simplifies the

H NMR spectrum, rendering the two ethyl groups equivalent and the aromatic protons at
positions 4 and 6 equivalent.
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Formula:

MW: 250.25 g/mol [1]

Key Functional Groups:

Aldehyde (Formyl): Highly deshielding, diagnostic singlet >10 ppm.

Ethyl Esters: Characteristic quartet-triplet pattern.[2]

Aromatic Core: 1,3,5-substitution pattern.

H NMR Spectroscopy Data
The following data compares the target molecule with its immediate precursor, Diethyl 5-

(hydroxymethyl)isophthalate, which is the most common impurity (arising from incomplete

oxidation during synthesis).

Table 1: Comparative

H NMR Shifts (CDCl

, 300-500 MHz)
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Proton Assignment
Diethyl 5-
formylisophthalate
(Target)

Diethyl 5-
(hydroxymethyl)iso
phthalate
(Precursor)

Shift Difference (

)

-CHO (Aldehyde) 10.17 ppm (s, 1H) Absent N/A

-CH

OH (Benzylic)
Absent 4.80 ppm (s/d, 2H)

Diagnostic Impurity

Marker

Ar-H (C2) 8.96 ppm (t/m, 1H) ~8.20 ppm (s)
+0.76 ppm

(Deshielded)

Ar-H (C4, C6) 8.74 ppm (d, 2H) ~8.60 ppm (s) +0.14 ppm

-OCH

- (Ester)
4.48 ppm (q, 4H) 4.42 ppm (q, 4H) +0.06 ppm

-CH

(Ester)
1.45 ppm (t, 6H) 1.42 ppm (t, 6H) Negligible

Note: Chemical shifts are referenced to TMS (0.00 ppm). "s" = singlet, "d" = doublet, "t" =

triplet, "q" = quartet.

Mechanistic Insight: The formyl group is strongly electron-withdrawing (EWG) via both

induction (-I) and resonance (-M). This significantly deshields the aromatic protons, particularly

H2 (between the two esters) and H4/6 (ortho to the formyl group), shifting them downfield

compared to the hydroxymethyl precursor.

Infrared (IR) Spectroscopy
IR is the rapid-screening tool of choice for distinguishing the aldehyde from the ester

functionalities.

Table 2: Diagnostic IR Bands (ATR/KBr)
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Functional Group

Wavenumber (

, cm

)

Comparison Notes

Aldehyde C=O 1700 - 1710

Often appears as a shoulder or

distinct peak slightly lower than

the ester C=O.

Ester C=O 1720 - 1735

Strong, sharp stretch.

Dominant carbonyl feature.[3]

[4]

Aldehyde C-H 2720 & 2820

"Fermi Doublet". Two weak

bands distinct from aliphatic C-

H. Critical for confirming

aldehyde presence.

O-H Stretch Absent

If broad band at 3200-3500 cm

is present, implies

contamination with Acid

(hydrolysis) or Alcohol

(precursor).

Comparative Diagnostics & Purity Logic
The following diagram illustrates the logical workflow for validating the compound using

spectral data.
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Unknown Sample
(Suspected Diethyl 5-formylisophthalate)

1H NMR Analysis
(Check 9.0 - 11.0 ppm region)

Peak at ~10.17 ppm?

Aldehyde Present

Yes

Aldehyde Absent

No (Reject)

Purity Check:
Look for Benzylic CH2 (~4.8 ppm)

Impurity: Hydroxymethyl Precursor
(Incomplete Oxidation)

Peak Present

High Purity Candidate

Peak Absent

IR Confirmation
(Look for 2720/2820 cm-1)

VALIDATED PRODUCT
Diethyl 5-formylisophthalate

Fermi Doublet Present

Click to download full resolution via product page
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Figure 1: Spectral validation decision tree for confirming Diethyl 5-formylisophthalate identity

and purity.

Experimental Protocols
Standardized NMR Acquisition Protocol
To ensure reproducibility and comparability with literature data (e.g., Dalton Trans. or US

Patents), follow this protocol.

Solvent Selection: Use CDCl

(Chloroform-d) as the standard solvent.

Note: While DMSO-

can be used, it may shift the aldehyde proton slightly and broaden peaks due to viscosity.

Sample Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

Caution: Ensure the solution is clear. Turbidity indicates hydrolysis (formation of insoluble

acid species) or inorganic salts.

Acquisition Parameters:

Pulse Angle: 30° or 45°.

Relaxation Delay (D1): Minimum 1.0 second (Aldehyde protons can have long T1

relaxation times; ensure D1 is sufficient for quantitative integration).

Scans: 16 to 64 scans are sufficient for this concentration.

Processing:

Reference the residual CHCl

peak to 7.26 ppm.

Phase and baseline correct manually around the 10 ppm region to ensure the aldehyde

integral is accurate.
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IR Sample Preparation (ATR Method)
Instrument: FTIR with Diamond or ZnSe ATR accessory.

Background: Collect background spectrum with clean crystal (air).

Sample: Place ~2 mg of solid sample on the crystal.

Pressure: Apply high pressure to ensure good contact (critical for solid esters).

Scan: 4000 to 600 cm

, 16 scans, 4 cm

resolution.

Cleaning: Clean crystal with Isopropanol (IPA) immediately after use to prevent ester

residue.

References
Synthesis and Characterization

Title: Preparation of diethyl 5-formylisophthalate (Compound 6).[2]

Source: Royal Society of Chemistry (RSC) / Dalton Transactions (Supplemental Info).
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URL: (Verified via snippet context).
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Title: Diethyl 5-(hydroxymethyl)
Source: PubChem (NIH).
Context: Reference data for the alcohol precursor to distinguish impurities.

URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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